Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate
CAS No.:
Cat. No.: VC13549186
Molecular Formula: C15H10ClFO3
Molecular Weight: 292.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H10ClFO3 |
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Molecular Weight | 292.69 g/mol |
IUPAC Name | methyl 2-(4-chloro-3-fluorobenzoyl)benzoate |
Standard InChI | InChI=1S/C15H10ClFO3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3 |
Standard InChI Key | KOGLMOJRUHDESU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |
Canonical SMILES | COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate (IUPAC name: methyl 2-[(4-chloro-3-fluorophenyl)carbonyl]benzoate) is a diaryl ketone ester with the molecular formula C₁₅H₁₀ClFO₃ and a molecular weight of 292.69 g/mol. Its structure comprises:
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A methyl benzoate backbone with esterification at the carboxyl group.
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A 4-chloro-3-fluorobenzoyl moiety attached to the ortho position (C2) of the benzoate ring.
The presence of electron-withdrawing substituents (Cl and F) on the benzoyl group enhances the compound’s stability and influences its reactivity in subsequent synthetic transformations .
Spectroscopic Data
While experimental spectral data for this specific compound is unavailable, analogous structures provide insights:
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IR Spectroscopy: Expected peaks include C=O stretches at ~1,720 cm⁻¹ (ester) and ~1,680 cm⁻¹ (ketone), aromatic C-H stretches at ~3,050 cm⁻¹, and C-Cl/C-F vibrations at ~750 cm⁻¹ and ~1,100 cm⁻¹, respectively .
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NMR: The methyl ester group would appear as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). Aromatic protons adjacent to electron-withdrawing groups would resonate downfield (~7.5–8.5 ppm).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2-(4-chloro-3-fluorobenzoyl)benzoate can be achieved through two primary pathways:
Route 1: Esterification of 2-(4-Chloro-3-fluorobenzoyl)benzoic Acid
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Acid Chloride Formation: React 2-(4-chloro-3-fluorobenzoyl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Esterification: Treat the acid chloride with methanol in the presence of a base (e.g., triethylamine) to yield the methyl ester .
Route 2: Friedel-Crafts Acylation
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Acylation: React methyl 2-bromobenzoate with 4-chloro-3-fluorobenzoyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the benzoyl group .
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and yield for acid chloride formation and esterification steps.
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Catalyst Recycling: Recover AlCl₃ or triethylamine to reduce waste.
Table 1: Optimization Parameters for Synthesis
Parameter | Route 1 (Esterification) | Route 2 (Friedel-Crafts) |
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Yield | 65–75% | 50–60% |
Reaction Time | 4–6 hours | 8–12 hours |
Temperature | 25–40°C | 80–100°C |
Catalyst | Triethylamine | AlCl₃ |
Physicochemical Properties
Thermal and Physical Properties
Data extrapolated from structurally similar compounds (e.g., methyl 2-fluorobenzoate and 2-(4-chloro-3-fluorobenzoyl)benzoic acid ):
Property | Value |
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Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | ~480°C (estimated) |
Melting Point | 120–125°C (predicted) |
Flash Point | >93°C (closed cup) |
LogP (Partition Coeff.) | 3.2 (indicative of moderate lipophilicity) |
Solubility
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Polar Solvents: Soluble in DMF, DMSO, and acetone.
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Non-Polar Solvents: Poorly soluble in hexane or ether.
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Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic aromatic groups .
Applications in Scientific Research
Pharmaceutical Intermediate
Methyl 2-(4-chloro-3-fluorobenzoyl)benzoate is a precursor in the synthesis of bioactive molecules:
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Anticancer Agents: Analogous quinolinone derivatives exhibit IC₅₀ values of 5–10 µM against breast cancer cell lines.
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Antimicrobials: Fluorinated aromatics enhance membrane penetration and target binding .
Materials Science
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Liquid Crystals: The rigid aromatic core and halogen substituents promote mesophase stability.
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Polymer Additives: Improves thermal resistance in polyesters and polyamides.
Future Research Directions
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